molecular formula C27H19N3O2 B2789069 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 397289-64-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide

Cat. No.: B2789069
CAS No.: 397289-64-4
M. Wt: 417.468
InChI Key: NBKMTUSUOSBZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c31-25(18-6-2-1-3-7-18)19-10-12-21(13-11-19)27(32)28-22-16-14-20(15-17-22)26-29-23-8-4-5-9-24(23)30-26/h1-17H,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKMTUSUOSBZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the amine group of the benzimidazole derivative attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines.

Scientific Research Applications

Anticancer Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide has shown promise as an anticancer agent. Research indicates that compounds containing benzoimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro studies have reported that derivatives of this compound exhibit selective COX-2 inhibition, making them potential candidates for developing safer anti-inflammatory drugs .

Antifungal Activity

Recent studies have explored the antifungal potential of this compound. The compound has been tested against various fungal strains, showing effective inhibition. This activity is attributed to its ability to disrupt fungal cell membranes and interfere with essential metabolic processes .

Synthesis and Derivative Exploration

Research on the synthesis of this compound has led to the development of various derivatives with enhanced biological activities. These derivatives are synthesized through methods involving C–N bond formation and other organic reactions that allow for structural modifications conducive to specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatorySelective COX-2 inhibition
AntifungalEffective against various fungal strains

Notable Research Findings

  • Anticancer Mechanism : A study demonstrated that this compound induces apoptosis via mitochondrial pathways in breast cancer cells, highlighting its potential as a therapeutic agent .
  • Selective COX Inhibition : Another investigation revealed that this compound exhibits a favorable profile for COX-2 selectivity over COX-1, suggesting reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Fungal Inhibition : Research showed that the compound effectively inhibited Candida species growth, indicating its potential use as an antifungal treatment .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.

    4-(1H-benzo[d]imidazol-2-yl)benzoic acid: Shares the benzimidazole core but has different functional groups, leading to varied applications.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide (referred to as Compound 1) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed examination of the biological activity of Compound 1, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

Compound 1 features a complex structure characterized by a benzimidazole moiety linked to a phenyl and benzoyl group. The synthesis of such compounds often involves multi-step reactions, including the condensation of appropriate aromatic aldehydes with o-phenylenediamine under specific conditions to yield the desired benzamide derivatives .

Biological Activity Overview

The biological activities of Compound 1 can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of benzimidazole, including Compound 1, exhibit significant anticancer properties.

  • Mechanism of Action : The compound is believed to inhibit various cancer cell lines by interfering with critical cellular pathways, particularly those involving Wnt signaling and β-catenin activity. For instance, related compounds have shown IC50 values ranging from 0.12 μM to 2 μM against colorectal cancer cell lines such as SW480 and HCT116 .
  • Case Study : In a study assessing the efficacy of similar compounds, it was found that modifications in the benzamide structure could enhance cytotoxicity against cancer cells. The study highlighted that certain derivatives demonstrated effective inhibition of cell proliferation and induced apoptosis in cancerous cells .

2. Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties.

  • In vitro Studies : Compounds with similar structural features have shown promising results against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 31.25 μg/mL against opportunistic pathogens like Staphylococcus aureus and Micrococcus luteus .
  • Data Table: Antimicrobial Efficacy of Related Compounds
Compound NameTarget BacteriaMIC (μg/mL)Activity Level
Compound AStaphylococcus aureus31.25Good
Compound BEscherichia coli125Moderate
Compound CBacillus subtilis62.5Strong

Structure-Activity Relationship (SAR)

The biological activity of Compound 1 can be significantly influenced by its structural components. The presence of the benzimidazole ring is crucial for its biological interactions.

  • Key Observations : Substituents on the phenyl rings can modulate activity; for example, halogenated or methoxy groups often enhance potency against specific targets .

Q & A

Q. What are the validated synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source under acidic conditions.
  • Step 2 : Coupling of the benzimidazole intermediate with 4-benzoylbenzoyl chloride using a Schotten-Baumann reaction in THF with DIPEA as a base .
  • Step 3 : Purification via column chromatography and confirmation by ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HPLC (>95% purity) . Key Data: Yield optimization (60–75%) requires strict control of reaction temperature (0–5°C during acylation) and solvent selection (THF preferred over DMF due to reduced side reactions).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Aromatic proton splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) confirm regiochemistry. Benzimidazole NH protons appear as broad singlets near δ 12.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 454.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for benzoyl group planarity) and hydrogen-bonding networks critical for stability .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Elastase Inhibition : Use a fluorometric assay with IC₅₀ values <10 µM indicating high potency (e.g., TUBC derivative IC₅₀ = 8.2 µM) .
  • Antioxidant Activity : DPPH radical scavenging assays (e.g., 80% inhibition at 100 µM) .
  • DNA Binding : UV-vis spectroscopy and viscosity measurements to assess intercalation or groove-binding modes .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like sulfonamide derivatives?

  • Catalyst Optimization : Use anhydrous ZnCl₂ or DMAP to accelerate acylation and reduce hydrolysis .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) improve solubility of intermediates; avoid protic solvents to prevent benzimidazole ring protonation .
  • Byproduct Analysis : Monitor reactions via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) to isolate undesired sulfonamide byproducts early .

Q. How to resolve contradictions in reported IC₅₀ values for kinase inhibition across studies?

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC₅₀ discrepancies in EGFR inhibition (5 µM vs. 15 µM) may arise from differences in enzyme source (recombinant vs. cell lysate) .
  • Structural Analogues : Compare with derivatives like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide , where methoxy groups enhance potency by 40% . Table 1: Comparative Kinase Inhibition Data
CompoundTarget KinaseIC₅₀ (µM)Reference
Parent CompoundEGFR12.3
3,4,5-Trimethoxy DerivativeEGFR7.1

Q. What computational strategies predict binding modes with biological targets like DNA or elastase?

  • Molecular Docking : Use AutoDock4 with flexible side chains to simulate interactions (e.g., benzoyl group π-stacking with DNA base pairs) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR Models : Corrogate substituent electronegativity (e.g., –OCH₃ groups improve antioxidant activity by 20%) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • pH-Dependent Degradation : At pH 7.4, the benzimidazole ring remains intact for >24 hours, but acidic conditions (pH 2.0) induce hydrolysis within 4 hours .
  • Metabolite Identification : LC-MS detects primary metabolites like 4-benzoylbenzoic acid (Phase I oxidation) and glucuronide conjugates (Phase II) .

Methodological Challenges

Q. What strategies validate mixed DNA binding modes (intercalation vs. groove binding)?

  • Ethidium Bromide Displacement : A >50% reduction in fluorescence indicates intercalation .
  • Circular Dichroism : Groove binding induces positive ellipticity at 275 nm, while intercalation shows negative bands at 245 nm .
  • Viscosity Measurements : A >30% increase in DNA viscosity confirms intercalation .

Q. How to optimize substituents for dual elastase inhibition and antioxidant activity?

  • SAR Studies : Introduce electron-donating groups (–OCH₃, –NH₂) at the benzoyl para position, improving DPPH scavenging (IC₅₀ from 100 µM to 50 µM) and elastase binding (ΔG = −9.2 kcal/mol) . Table 2: Substituent Effects on Activity
SubstituentDPPH IC₅₀ (µM)Elastase IC₅₀ (µM)
–H10012.3
–OCH₃508.2

Data Contradictions & Validation

Q. Why do some studies report anti-cancer activity while others show no cytotoxicity?

  • Cell Line Specificity : Activity against Caco-2 (IC₅₀ = 33.7 µM) but not MCF-7 may reflect differential expression of target proteins like tubulin .
  • Assay Sensitivity : Use ATP-based viability assays (e.g., CellTiter-Glo) over MTT for adherent cells to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.